N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
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Overview
Description
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide typically involves the condensation reaction between 2-(1H-indol-2-yl)acetic acid and 2,3-dimethoxybenzaldehyde in the presence of a suitable base . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Properties
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-9-5-7-14(19(17)25-2)12-20-22-18(23)11-15-10-13-6-3-4-8-16(13)21-15/h3-10,12,21H,11H2,1-2H3,(H,22,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIRMUIMNGZMV-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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